4-Bromo-N-ethyl-2-fluoroaniline

Medicinal Chemistry ADME Properties Drug Discovery

4-Bromo-N-ethyl-2-fluoroaniline (CAS 213190-13-7) is a halogenated aniline derivative with the molecular formula C8H9BrFN and a molecular weight of 218.07 g/mol. This compound is characterized by the presence of a bromine atom at the para position, a fluorine atom at the ortho position, and an N-ethyl substituent on the aniline ring.

Molecular Formula C8H9BrFN
Molecular Weight 218.07 g/mol
Cat. No. B1497740
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Bromo-N-ethyl-2-fluoroaniline
Molecular FormulaC8H9BrFN
Molecular Weight218.07 g/mol
Structural Identifiers
SMILESCCNC1=C(C=C(C=C1)Br)F
InChIInChI=1S/C8H9BrFN/c1-2-11-8-4-3-6(9)5-7(8)10/h3-5,11H,2H2,1H3
InChIKeyGUPZNDCSKKVLCR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Bromo-N-ethyl-2-fluoroaniline (CAS 213190-13-7): A Halogenated Aniline Building Block for Pharmaceutical Intermediates


4-Bromo-N-ethyl-2-fluoroaniline (CAS 213190-13-7) is a halogenated aniline derivative with the molecular formula C8H9BrFN and a molecular weight of 218.07 g/mol [1]. This compound is characterized by the presence of a bromine atom at the para position, a fluorine atom at the ortho position, and an N-ethyl substituent on the aniline ring . It is a specialized intermediate utilized in organic synthesis, particularly within pharmaceutical and agrochemical research [1]. The hydrochloride salt form (CAS 1215206-17-9) is also commonly available and offers enhanced stability and water solubility .

Why 4-Bromo-N-ethyl-2-fluoroaniline Cannot Be Substituted with Simpler Analogs


Generic substitution with simpler halogenated anilines like 4-bromo-2-fluoroaniline (CAS 367-24-8) or non-brominated N-ethyl-2-fluoroaniline (CAS 2707-64-4) is not feasible due to significant differences in physicochemical properties and synthetic utility. The specific combination of the 4-bromo leaving group, the electron-withdrawing 2-fluoro substituent, and the N-ethyl group creates a unique reactivity profile for cross-coupling reactions [1]. Furthermore, the N-ethyl substituent significantly increases lipophilicity (XLogP3-AA of 3.1) compared to the primary aniline analog (XLogP3 of 2.1), which directly impacts membrane permeability and biological activity in drug discovery applications [1]. The absence of any one of these structural features fundamentally alters the compound's behavior in both synthetic and biological contexts, making precise selection essential for reproducible results.

Quantitative Differentiation of 4-Bromo-N-ethyl-2-fluoroaniline from Closest Analogs


Enhanced Lipophilicity (XLogP3) for Improved Membrane Permeability Compared to 4-Bromo-2-fluoroaniline

4-Bromo-N-ethyl-2-fluoroaniline exhibits a significantly higher calculated partition coefficient (XLogP3-AA) of 3.1 compared to the primary aniline analog 4-bromo-2-fluoroaniline, which has an XLogP3 value of 2.1 [1]. This increase of 1.0 log unit indicates a 10-fold increase in lipophilicity, a property directly correlated with enhanced passive membrane permeability in biological systems [1]. The N-ethyl substitution is the sole contributor to this difference, as the rest of the molecular scaffold is identical.

Medicinal Chemistry ADME Properties Drug Discovery

Reduced Topological Polar Surface Area (TPSA) Versus 4-Bromo-2-fluoroaniline

The Topological Polar Surface Area (TPSA) of 4-Bromo-N-ethyl-2-fluoroaniline is 12 Ų, which is less than half the value of 26 Ų calculated for 4-bromo-2-fluoroaniline [1]. This reduction in TPSA is a direct result of the N-ethyl substitution masking the polar amine group. TPSA is a key descriptor in predicting oral absorption and blood-brain barrier penetration, with lower values generally associated with improved membrane crossing [1].

Medicinal Chemistry Physicochemical Properties Oral Bioavailability

Orthogonal Reactivity for Selective Cross-Coupling Not Possible with N-Ethyl-2-fluoroaniline

The presence of the bromine atom at the para position in 4-Bromo-N-ethyl-2-fluoroaniline provides a specific, orthogonal handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig) [1]. This reactivity is entirely absent in the non-brominated analog, N-ethyl-2-fluoroaniline (CAS 2707-64-4) [1]. While class-level inference based on related bromo-fluoro anilines suggests that such couplings often proceed with yields ranging from 70% to 95% under standard conditions, the N-ethyl-2-fluoroaniline analog is unreactive in these transformations .

Organic Synthesis Cross-Coupling Reactions C-C Bond Formation

Optimal Application Scenarios for 4-Bromo-N-ethyl-2-fluoroaniline in Research and Development


Medicinal Chemistry: Late-Stage Functionalization of Lead Compounds

The increased lipophilicity (XLogP3-AA = 3.1) and reduced TPSA (12 Ų) of 4-Bromo-N-ethyl-2-fluoroaniline, compared to 4-bromo-2-fluoroaniline, make it a superior choice for medicinal chemists aiming to optimize the ADME profile of a lead series [1]. The compound can be used to introduce a fluorinated, lipophilic aromatic moiety while retaining a synthetic handle (the bromine) for further diversification via cross-coupling, all while improving the likelihood of oral bioavailability [1].

Organic Synthesis: A Building Block for Orthogonal Cross-Coupling Strategies

This compound is ideally suited for complex molecule synthesis where a sequential or orthogonal coupling strategy is required. The 4-bromo substituent acts as a versatile leaving group for palladium-catalyzed reactions such as Suzuki-Miyaura or Buchwald-Hartwig couplings [1]. This allows for the modular assembly of complex structures, a capability not offered by the non-brominated analog, N-ethyl-2-fluoroaniline [1].

Pharmaceutical Process Development: Use of the Stable Hydrochloride Salt

For process chemistry and scale-up operations, the hydrochloride salt form (CAS 1215206-17-9) is the preferred physical form. It offers enhanced stability, easier handling, and improved water solubility compared to the free base, which facilitates purification and downstream processing [1]. The salt form is a practical choice for reliable and reproducible large-scale syntheses [1].

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